This compound is classified as a pyrimidinone, specifically featuring a methylsulfanyl group at the second position and a piperidin-1-ylmethyl group at the fifth position of the pyrimidine ring. Pyrimidines are heterocyclic compounds that play significant roles in biochemistry, particularly in nucleic acids and as pharmacological agents.
The synthesis of 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol typically involves several key steps:
These steps often require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity of the final product.
The molecular structure of 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol can be described as follows:
The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activity. The piperidine ring enhances solubility and may facilitate interactions with biological targets.
6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules.
The mechanism of action for 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol is primarily based on its interaction with specific biological targets, such as enzymes or receptors:
Research into its specific biological activities is ongoing, with studies exploring its potential roles in treating diseases like cancer and infections .
The physical and chemical properties of 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Log P (Partition Coefficient) | Not specified |
These properties influence its behavior in chemical reactions and biological systems.
6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol has several scientific applications:
Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents. As electron-rich aromatic heterocycles, pyrimidines are critical endogenous components of DNA, RNA, and essential vitamins, enabling diverse biological interactions [2] [4]. Their synthetic accessibility and structural versatility facilitate extensive modifications at the 2, 4, 5, and 6 positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties [2] [8]. The pyrimidine ring system functions as an effective bioisostere for phenyl and other aromatic π systems, enhancing hydrogen-bonding capabilities and improving drug-like properties such as solubility, metabolic stability, and target affinity [2] [4]. This adaptability has led to pyrimidine incorporation in commercial drugs spanning antibacterial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) therapeutic categories [2] [5] [8]. The compound 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol (CAS: 343218-96-2; CID 135852829) exemplifies this strategic approach, featuring three distinct pharmacophoric elements that merit detailed examination [1] [3].
Pyrimidine-based compounds occupy a pivotal position in drug discovery due to their intrinsic bioactivity and capacity for multitarget engagement. The bicyclic nitrogen-containing heterocycle serves as a versatile template for developing hybrid drugs with enhanced efficacy against complex diseases, particularly cancer and drug-resistant infections [4] [7]. Structural modifications to the pyrimidine core enable modulation of various biological targets, including tyrosine kinases, dihydrofolate reductase (DHFR), cyclooxygenase-2 (COX-2), and topoisomerase IIα [5] [7] [8]. For instance, pyrido[2,3-d]pyrimidines demonstrate notable activity against Pneumocystis carinii and Toxoplasma gondii through DHFR inhibition, while benzo[4,5]imidazo[1,2-a]pyrimidines exhibit potent COX-2 selectivity [5] [7]. The molecular hybridization strategy—exemplified by linking pyrimidine with oxazolidinone in next-generation antibiotics—enhances antibacterial potency and overcomes resistance mechanisms in Gram-positive pathogens [2]. Similarly, pyrimidine-linked Linezolid derivatives improve hydrogen-bonding capacity and membrane permeability, addressing limitations of parent drugs [2]. These advances highlight how strategic functionalization transforms pyrimidine into multitargeted therapeutic agents capable of addressing unmet medical needs, including drug-resistant tuberculosis, multidrug-resistant cancers, and biofilm-associated infections [2] [4] [8].
The pharmacological profile of 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol (C~12~H~19~N~3~OS; MW: 253.37 g/mol) derives from synergistic interactions between its three key substituents [1] [3] [6]. Each moiety contributes distinct physicochemical and steric properties that collectively influence target binding, cellular penetration, and metabolic stability:
Table 1: Key Substituents and Their Functions in 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol
Substituent Position | Chemical Group | Physicochemical Properties | Biological Contributions |
---|---|---|---|
2-position | Methylsulfanyl (SCH~3~) | Lipophilicity (logP: ~1.3); Moderate electron-donating effect; Polar surface area: 70 Ų [3] [6] | Enhances membrane permeability; Facilitates hydrophobic pocket binding in enzymes; Serves as hydrogen-bond acceptor [5] [6] |
5-position | Piperidin-1-ylmethyl | Basic nitrogen (pK~a~ ~10.5); Flexible linker; Rotatable bonds: 3; 3D-conformational adaptability [1] [3] | Enables ionic interactions with acidic residues; Targets CNS receptors; Improves solubility via salt formation [2] [8] |
6-position | Methyl (CH~3~) | Steric bulk; Electron-donating effect; Metabolic vulnerability | Modulates ring electronics; Influences tautomeric equilibrium of 4-ol group; Affects crystal packing [3] [6] |
4-position | Hydroxyl (OH) | Strong H-bond donor/acceptor; Tautomerizes to 4-one form | Critical for DNA intercalation; Coordinates metal ions; Forms salt bridges with biological targets [6] [8] |
The methylsulfanyl group at the 2-position significantly enhances lipophilicity (XLogP3: 1.3), promoting passive cellular diffusion and access to intracellular targets [3] [6]. Its electron-donating character moderates the electron-deficient nature of the pyrimidine ring, potentially influencing redox behavior and antioxidant capacity—a property documented in structurally related pyrimidines [5] [8]. The sulfur atom serves as a hydrogen-bond acceptor and hydrophobic anchor, contributing to selective COX-2 inhibition in methylsulfonyl-containing pyrimidine derivatives [5].
The piperidinylmethyl moiety at the 5-position introduces a basic tertiary amine (calculated pK~a~ ~10.5) that facilitates salt formation, enhancing aqueous solubility under physiological conditions [1] [3]. Its flexible methylene linker (rotatable bond count: 3) allows conformational adaptation to diverse binding sites, while the piperidine ring’s chair-boat interconversion enables optimal van der Waals contacts with enzyme pockets [2] [8]. This group is structurally analogous to components in kinase inhibitors and antimicrobial agents, suggesting potential polypharmacology [2] [7].
The 6-methyl group provides steric guidance for binding orientation without excessive metabolic liability, while the 4-ol/4-one tautomerism (evidenced by dual naming in PubChem and echemi databases) enables versatile hydrogen-bonding interactions with biological targets [1] [3] [6]. This tautomeric equilibrium (keto-enol) may influence the compound’s ability to interact with both hydrophilic and hydrophobic binding pockets, a feature exploited in pyrimidine-based topoisomerase inhibitors [8].
Despite the promising architecture of 6-Methyl-2-methylsulfanyl-5-piperidin-1-ylmethyl-pyrimidin-4-ol, significant knowledge gaps limit its therapeutic exploitation. Foremost, comprehensive biological profiling remains unavailable. While structurally analogous pyrimidines demonstrate anticancer, antimicrobial, and anti-inflammatory activities, empirical data for this specific compound is absent in the literature [2] [4] [8]. The following research gaps merit urgent attention:
Table 2: Research Priorities and Comparative Pyrimidine Derivatives
Research Priority | Relevant Analog Compounds | Biological Activities | Structural Relationships |
---|---|---|---|
Target Validation | Piritrexim [7], Certinib derivatives [2] | DHFR inhibition (IC~50~: 0.6 μM); Antitubercular (MIC: 0.5 μg/mL) | Shared piperidine/alkylamino motifs; Similar hydrogen-bonding capacity |
Hybrid Development | Benzo[4,5]imidazo[1,2-a]pyrimidines [5]; Pyrazino[1,2-a]benzimidazoles [5] | COX-2 inhibition (IC~50~: 0.05 μM); Cytotoxic (IC~50~: <5 μM) | Methylsulfonyl vs. methylsulfanyl bioisosterism; Fused ring systems |
Antimicrobial Optimization | Isatin–pyrimidine hybrids [2]; Linezolid-pyrimidine conjugates [2] | Anti-MRSA (MIC: 4 μg/mL); Anti-TB (MIC: 0.48 μg/mL) | Piperidine flexibility; Thioether electronics |
Anticancer Screening | Pyrido[2,3-d]pyrimidines [7]; Pyrimidopyrimidines [8] | Topoisomerase IIα inhibition; Pro-apoptotic (IC~50~: ~3 μM) | Tautomeric 4-ol/4-one system; Substituent diversity at C2, C5, C6 |
ADME/Toxicity | Compound 24 (pyrimidine–aniline hybrid) [2] | Oral bioavailability (F: 40.7%); t~1/2~: 26.2 h; Low clearance (1.5 L/h/kg) | Similar logP (1.3–1.5); Comparable rotatable bonds (3–5) |
These gaps underscore a critical disconnect between the compound’s promising chemical architecture and its underdeveloped pharmacological characterization. Bridging these requires interdisciplinary collaboration involving medicinal chemistry, structural biology, and pharmacokinetic profiling [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2